molecular formula C11H8N2O2 B8816420 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No. B8816420
M. Wt: 200.19 g/mol
InChI Key: PPOYMBZZLRCTCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a useful research compound. Its molecular formula is C11H8N2O2 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

8-Methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

8-methoxy-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C11H8N2O2/c1-15-9-4-2-3-8-10(9)13-6-7(5-12)11(8)14/h2-4,6H,1H3,(H,13,14)

InChI Key

PPOYMBZZLRCTCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1NC=C(C2=O)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 35.0 mL of THF was added 26.6 mL (66.4 mmol) of n-BuLi solution during 5 min at -78° C. To the stirred solution was added a solution of 3.55 mL (67.9 mmol) of CH3CN in 65 mL of THF during 10 min which time the solution became white suspension, and then continued to stir for 15 min at -78° C. To the suspension was added a solution of 5.8 g (24.5 mmol) of 2-(Dimethylamino-methyleneamino)-3-methoxy-benzoic acid methyl ester in 45 mL of THF during 30 min, and then continued to stir 30 min at -78° C. during which time the mixture gradually became clear. The solution was quenched with 8.5 mL of HOAc. The resulting thick slurry was stirred and warmed to room temperature. After most of the solvent was evaporated, the residue was diluted with cold water. The separate solid was collected by filtration and washed with water. After drying in vacuo, this afforded 3.8 g of the product as an off white solid in 77.6% of yield, m.p. 270° C. (dec.), mass spectrum (electrospray, m/e): M+H 201.1
Name
Quantity
3.55 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
2-(Dimethylamino-methyleneamino)-3-methoxy-benzoic acid methyl ester
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Quantity
26.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
35 mL
Type
solvent
Reaction Step Three

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